![molecular formula C18H18ClN3O3S2 B2452629 3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide CAS No. 691388-55-3](/img/structure/B2452629.png)
3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide, also known as CDB-2914, is a synthetic compound that has been extensively studied for its potential use as a contraceptive and for the treatment of various gynecological conditions.
Scientific Research Applications
Electrophysiological Activity and Anticancer Agents
Synthesis and Cardiac Electrophysiological Activity : Research has demonstrated the potential of N-substituted imidazolylbenzamides and benzene-sulfonamides in cardiac electrophysiological activity, indicating a viable pathway for developing selective class III agents for arrhythmia treatment (Morgan et al., 1990).
Pro-Apoptotic Indapamide Derivatives as Anticancer Agents : Studies on the synthesis of indapamide derivatives have shown proapoptotic activity on melanoma cell lines, highlighting their potential as anticancer agents. These compounds also exhibit inhibitory effects on carbonic anhydrase isoforms, underscoring their multifaceted therapeutic potential (Yılmaz et al., 2015).
Synthesis and Molecular Docking
Catalysis and Synthesis : The synthesis of various heterocycles, including thiadiazoles, has been facilitated by novel catalysts like 1,3,5-Tris(hydrogensulfato) benzene, suggesting applications in creating compounds with potential biological activities (Karimi-Jaberi et al., 2012).
Molecular Docking Studies : Theoretical investigations and molecular docking studies have been conducted on sulfonamide derivatives for antimalarial activity against COVID-19, indicating a promising approach for discovering therapeutic agents through computational calculations (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Activity
Antimicrobial and Antifungal Agents : Research into derivatives of 1,3,4-thiadiazoles has highlighted their antimicrobial and antifungal activities, offering a foundation for developing new antibiotics and antifungal agents. This indicates the importance of structural modifications to enhance biological activity (Sych et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to targetUDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase in Streptococcus pneumoniae . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Based on the structure and the sulfonamide group present in the compound, it could potentially act as an inhibitor of the aforementioned enzyme, thereby disrupting the bacterial cell wall synthesis .
Biochemical Pathways
The compound may affect the biochemical pathway involved in bacterial cell wall synthesis . By inhibiting the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, it could potentially disrupt the formation of peptidoglycan, a key component of the bacterial cell wall .
Pharmacokinetics
Similar compounds have been found to exhibit good absorption and distribution, while their metabolism and excretion profiles vary .
Result of Action
If it acts as an inhibitor of the udp-n-acetylmuramoyl-tripeptide–d-alanyl-d-alanine ligase, it could potentially lead to the disruption of bacterial cell wall synthesis, resulting in bacterial cell death .
properties
IUPAC Name |
3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-3-22(4-2)27(24,25)14-8-9-15-16(11-14)26-18(20-15)21-17(23)12-6-5-7-13(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLABXQXUXMOJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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